molecular formula C12H18N2O5S B5746098 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide

Cat. No.: B5746098
M. Wt: 302.35 g/mol
InChI Key: ODKIFFYQCJYUTH-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxy groups and a methylsulfonyl group attached to an aniline ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2,5-dimethoxyaniline: This intermediate is synthesized by the methylation of 2,5-dimethoxyaniline using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The 2,5-dimethoxyaniline is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form 2,5-dimethoxy-N-methylsulfonylaniline.

    Acetamide Formation: The final step involves the reaction of 2,5-dimethoxy-N-methylsulfonylaniline with N-methylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Reagents like halogens or nucleophiles can be used in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-N-methylaniline: A precursor in the synthesis of the target compound.

    2,5-dimethoxyphenylacetamide: Shares structural similarities but lacks the sulfonyl group.

    N-methyl-2,5-dimethoxyaniline: Similar structure but different functional groups.

Uniqueness

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(20(4,16)17)10-7-9(18-2)5-6-11(10)19-3/h5-7H,8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKIFFYQCJYUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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